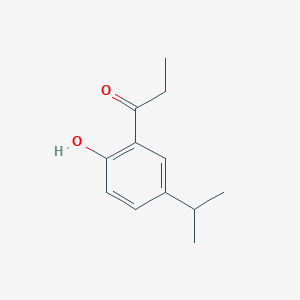
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hidroxi-5-isopropilfenil)propan-1-ona es un compuesto orgánico con la fórmula molecular C12H16O2. Es conocido por su estructura única, que incluye un grupo hidroxilo y un grupo isopropilo unidos a un anillo de fenilo, junto con una porción de propanona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2-Hidroxi-5-isopropilfenil)propan-1-ona típicamente involucra la reacción de 2-hidroxi-5-isopropilbenzaldehído con un reactivo adecuado para introducir el grupo propanona. Un método común es la condensación de Claisen-Schmidt, donde el aldehído reacciona con acetona en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo bajo condiciones de reflujo para producir el producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de 1-(2-Hidroxi-5-isopropilfenil)propan-1-ona puede involucrar rutas sintéticas similares pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-Hidroxi-5-isopropilfenil)propan-1-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo carbonilo en la porción de propanona se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El anillo de fenilo puede sufrir reacciones de sustitución electrofílica aromática, donde los grupos hidroxilo e isopropilo dirigen los electrófilos entrantes a posiciones específicas en el anillo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4)
Sustitución: Electrófilos como el bromo (Br2) o el ácido nítrico (HNO3) en presencia de un catalizador como el cloruro de hierro(III) (FeCl3)
Principales Productos Formados
Oxidación: Formación de 1-(2-Hidroxi-5-isopropilfenil)propan-1-ona con un grupo carbonilo en lugar del grupo hidroxilo.
Reducción: Formación de 1-(2-Hidroxi-5-isopropilfenil)propan-1-ol.
Sustitución: Varios derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
1-(2-Hidroxi-5-isopropilfenil)propan-1-ona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con enzimas o receptores.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo efectos antiinflamatorios o antimicrobianos.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor en la fabricación de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Hidroxi-5-isopropilfenil)propan-1-ona depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El grupo hidroxilo puede formar enlaces de hidrógeno, mientras que el grupo isopropilo puede influir en las interacciones hidrofóbicas del compuesto. Estas interacciones pueden afectar varias vías bioquímicas, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
1-(2-Hidroxi-5-isopropilfenil)propan-1-ona se puede comparar con otros compuestos similares como:
1-(2-Hidroxifenil)propan-1-ona: Carece del grupo isopropilo, lo que puede afectar su reactividad y actividad biológica.
1-(2-Hidroxi-5-metilfenil)propan-1-ona: Contiene un grupo metilo en lugar de un grupo isopropilo, lo que lleva a diferencias en los efectos estéricos y electrónicos.
1-(2-Hidroxi-5-terc-butilfenil)propan-1-ona: El grupo terc-butilo introduce una impedimento estérico significativo, lo que puede alterar las propiedades del compuesto.
Estas comparaciones resaltan las características estructurales únicas de 1-(2-Hidroxi-5-isopropilfenil)propan-1-ona y su impacto en su reactividad y aplicaciones.
Propiedades
Número CAS |
288401-26-3 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-11(13)10-7-9(8(2)3)5-6-12(10)14/h5-8,14H,4H2,1-3H3 |
Clave InChI |
HEDRGRJCHGRJHM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


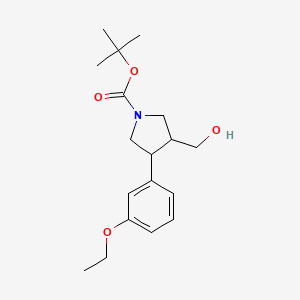
![7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318403.png)
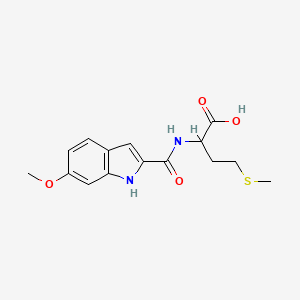
![[3-[6-[(Hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12318413.png)
![Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B12318414.png)
![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 9-(hydroxymethyl)-10-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12318419.png)
![8-(1,3-Benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione](/img/structure/B12318430.png)
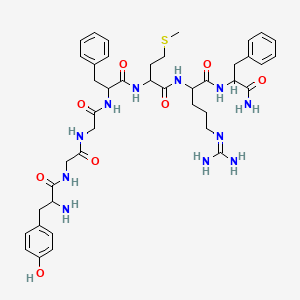
![(4S)-4-butyl-2-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B12318440.png)
![methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate](/img/structure/B12318445.png)
![2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318450.png)
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid](/img/structure/B12318467.png)
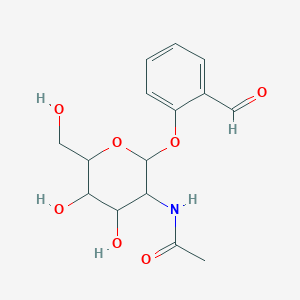
amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)
